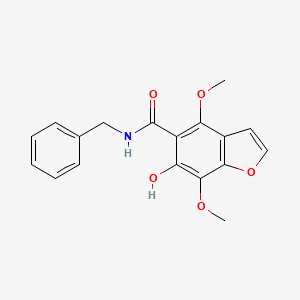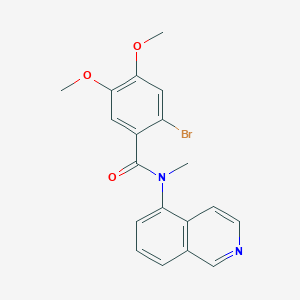![molecular formula C12H10N2O3 B12896952 Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- CAS No. 89812-79-3](/img/structure/B12896952.png)
Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrrole-2-carboxamido)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring fused to a benzoic acid moiety through a carboxamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrole-2-carboxamido)benzoic acid typically involves the reaction of pyrrole-2-carboxylic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrrole-2-carboxylic acid and the amino group of 2-aminobenzoic acid .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrole-2-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrrole-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2-carboxaldehyde derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Pyrrole-2-carboxaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1H-Pyrrole-2-carboxamido)benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrrole-2-carboxamido)benzoic acid and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxamido derivatives: These compounds share a similar structure but with an indole ring instead of a pyrrole ring.
Benzothiazole derivatives: These compounds have a benzothiazole ring fused to a carboxamide group.
Isoflavone derivatives: These compounds contain an isoflavone moiety with a carboxamide group.
Uniqueness
2-(1H-Pyrrole-2-carboxamido)benzoic acid is unique due to its specific combination of a pyrrole ring and a benzoic acid moiety. This structure imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities .
Propiedades
Número CAS |
89812-79-3 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-(1H-pyrrole-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(10-6-3-7-13-10)14-9-5-2-1-4-8(9)12(16)17/h1-7,13H,(H,14,15)(H,16,17) |
Clave InChI |
XYYCFMRMTICCHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


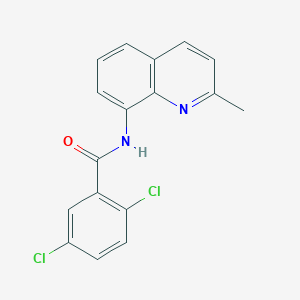

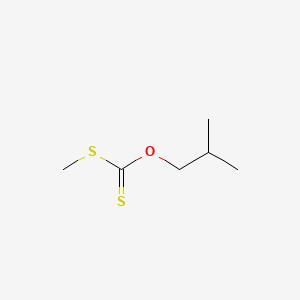
![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)

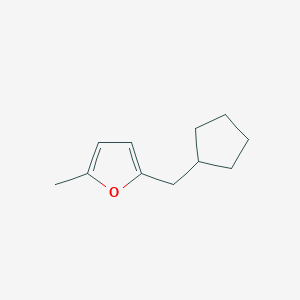
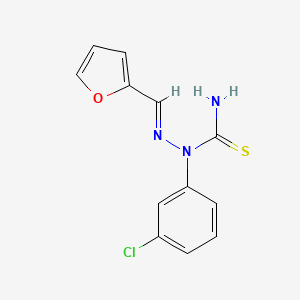
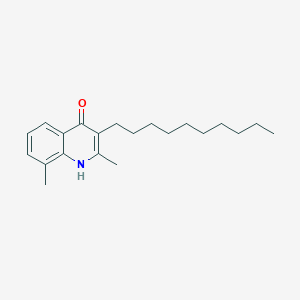
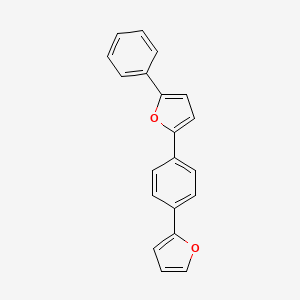
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
